molecular formula C22H31N3O3 B6134223 N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide

N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide

Cat. No.: B6134223
M. Wt: 385.5 g/mol
InChI Key: WVEXPQDTRCBUGZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with 3-(4-morpholin-4-ylbenzoyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets within the cell. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c26-21(23-19-6-7-19)10-3-17-2-1-11-25(16-17)22(27)18-4-8-20(9-5-18)24-12-14-28-15-13-24/h4-5,8-9,17,19H,1-3,6-7,10-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEXPQDTRCBUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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